

Application Notes and Protocols for Live-Cell Imaging with HS148 Treatment

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Compound of Interest				
Compound Name:	HS148			
Cat. No.:	B11933791	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), a serine/threonine kinase implicated in a variety of cellular processes including apoptosis, autophagy, and regulation of the cytoskeleton.[1][2] As a critical signaling node, DAPK3 presents a compelling target for therapeutic intervention in diseases ranging from cancer to hypertension.[3][4] These application notes provide detailed protocols for utilizing **HS148** in live-cell imaging studies to investigate its effects on DAPK3-mediated signaling pathways.

Physicochemical Properties of HS148

Property	- Value	Reference
CAS Number	1892595-16-2	[5]
Molecular Formula	C15H14FN5O2S	[5]
Molecular Weight	347.37 g/mol	[5]
Ki for DAPK3	119 nM	[6]

Quantitative Data from Live-Cell Imaging with DAPK3 Inhibitors



The following tables summarize available quantitative data from studies using DAPK3 inhibitors in live-cell imaging assays. While specific data for **HS148** is limited in the public domain, data from the structurally related and potent DAPK3 inhibitor HS38 provides valuable insights into the expected effects.

Table 1: Effect of DAPK3 Inhibition on Cell Proliferation in a Wound Healing Assay

Treatment	Cell Type	Assay	Parameter Measured	Result	Reference
HS38 (DAPK3 inhibitor)	Caco-2	Live-cell imaging of wound healing	Cell Proliferation (EdU incorporation)	38% EdU- positive cells	[7]
Vehicle (Control)	Caco-2	Live-cell imaging of wound healing	Cell Proliferation (EdU incorporation)	18% EdU- positive cells	[7]

Table 2: Effect of DAPK3 Inhibition on Vascular Contraction

Treatment	Tissue	Assay	Parameter Measured	Result	Reference
HS38 (DAPK3 inhibitor)	Serotonin- constricted posterior cerebral arteries	Ex vivo vessel diameter imaging	Dilation	EC50 = 0.65 μΜ	[8]

Key Signaling Pathways and Experimental Workflows DAPK3-Mediated Apoptosis Signaling Pathway

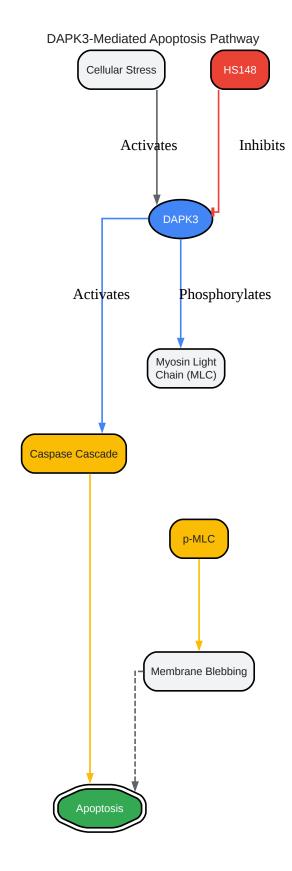


Methodological & Application

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DAPK3 is a known regulator of apoptosis, acting through both caspase-dependent and independent mechanisms.[2][3] Inhibition of DAPK3 with **HS148** is expected to modulate the apoptotic response. The following diagram illustrates the central role of DAPK3 in apoptosis.





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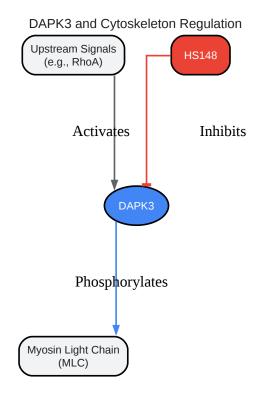
Caption: DAPK3 in Apoptosis Signaling.

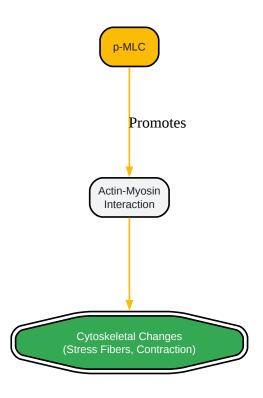


DAPK3 Regulation of Cytoskeleton Dynamics

DAPK3 plays a crucial role in regulating the actin cytoskeleton, primarily through the phosphorylation of Myosin Light Chain (MLC), which influences cell motility and contraction.[4] **HS148** can be used to study the impact of DAPK3 inhibition on these dynamic processes.







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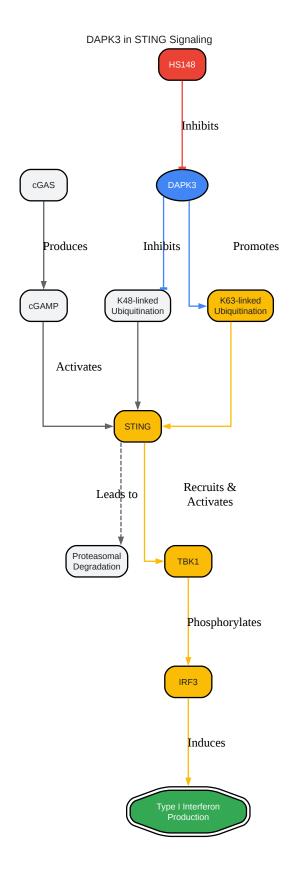
Caption: DAPK3 in Cytoskeleton Dynamics.



DAPK3 in the STING Signaling Pathway

Recent evidence has identified DAPK3 as a positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is critical for the innate immune response to cytosolic DNA. [1][6] **HS148** provides a tool to investigate the role of DAPK3 kinase activity in this pathway.





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Caption: DAPK3's Role in STING Pathway.



Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis with HS148 Treatment

This protocol describes the use of live-cell imaging to monitor apoptosis in real-time following treatment with **HS148**, using fluorescent reporters for caspase activation and cell viability.

Materials:

- Cells of interest cultured on glass-bottom dishes or plates suitable for microscopy.
- · Complete cell culture medium.
- **HS148** stock solution (e.g., 10 mM in DMSO).
- Live-cell apoptosis imaging reagent (e.g., a fluorescently-labeled caspase-3/7 substrate).
- A live-cell nuclear stain (e.g., Hoechst 33342) for cell counting.
- A cell-impermeant viability dye (e.g., Propidium Iodide or SYTOX Green) to identify dead cells.
- Live-cell imaging buffer.
- A live-cell imaging system with environmental control (37°C, 5% CO₂).

Procedure:

- Cell Seeding: Seed cells at an appropriate density to reach 50-70% confluency on the day of the experiment.
- Preparation of Reagents:
 - Prepare a working solution of **HS148** in complete culture medium at the desired final concentrations. Include a vehicle control (DMSO).



 Prepare a staining solution containing the caspase-3/7 reporter, nuclear stain, and viability dye in live-cell imaging buffer according to the manufacturer's instructions.

Staining:

- Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

• **HS148** Treatment:

 Remove the staining solution and replace it with the prepared HS148 working solutions or vehicle control.

Live-Cell Imaging:

- Immediately place the dish/plate on the live-cell imaging system.
- Acquire images at multiple stage positions per well at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., 24-48 hours). Use appropriate filter sets for each fluorescent probe.

Image Analysis:

- Use image analysis software to quantify the number of total cells (nuclear stain), apoptotic cells (caspase-3/7 positive), and dead cells (viability dye positive) at each time point.
- Calculate the percentage of apoptotic cells at each time point for each treatment condition.

Protocol 2: Live-Cell Imaging of Cytoskeleton Dynamics with HS148 Treatment

This protocol outlines a method to visualize and quantify changes in the actin cytoskeleton in response to **HS148** treatment using a fluorescent actin probe.

Materials:



- Cells of interest expressing a fluorescently-tagged actin or a live-cell actin stain (e.g., a silicon-rhodamine-based probe).
- · Complete cell culture medium.
- HS148 stock solution (10 mM in DMSO).
- Live-cell imaging buffer.
- A live-cell imaging system with environmental control (37°C, 5% CO₂).

Procedure:

- Cell Preparation:
 - Seed cells on glass-bottom dishes or plates.
 - If using a fluorescent protein fusion, ensure adequate expression. If using a live-cell stain, follow the manufacturer's protocol for labeling.
- HS148 Treatment:
 - Prepare working solutions of **HS148** in complete culture medium.
 - Replace the medium in the cell culture dish with the HS148 or vehicle control solutions.
- Live-Cell Imaging:
 - Place the dish/plate on the live-cell imaging system.
 - Allow cells to equilibrate for at least 30 minutes before starting image acquisition.
 - Acquire time-lapse images at a high frame rate (e.g., every 1-5 minutes) to capture dynamic changes in the cytoskeleton.
- Image Analysis:
 - Use image analysis software to quantify changes in cytoskeletal features such as:



- Stress fiber formation and morphology.
- Cell spreading and morphology.
- Dynamics of filopodia and lamellipodia.
- Quantify changes in cell area, perimeter, and circularity over time.

Disclaimer: **HS148** is for research use only and is not for human use. Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific cell types and experimental conditions.

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